molecular formula C7H4ClFO2 B1358704 5-Chloro-2-fluoro-4-hydroxybenzaldehyde CAS No. 838856-31-8

5-Chloro-2-fluoro-4-hydroxybenzaldehyde

Cat. No. B1358704
Key on ui cas rn: 838856-31-8
M. Wt: 174.55 g/mol
InChI Key: CHTPIXIKKYXDEA-UHFFFAOYSA-N
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Patent
US07872018B2

Procedure details

To 4-bromo-2-chloro-5-fluoro-phenol (104, 2.25 g, 9.98 mmol) in tetrahydrofuran (50 mL), cooled to −78° C. under an atmosphere of nitrogen, was added n-butyllithium (2.50 M in hexane, 4.21 mL) and 1,2-bis-(chloro-dimethyl-silanyl)-ethane (1.08 g, 5.01 mmol). The reaction was stirred at room temperature for 2 hours. The reaction was cooled to −78° C., followed by adding tert-butyllithium (1.70 M in hexane, 12.4 mL). After 30 minutes, N,N-dimethylformamide (0.97 mL, 0.0125 mol) was added to the reaction. After 30 minutes, the reaction was warmed to room temperature for 10 minutes. 5N HCl (20 mL) was added to the reaction. After 30 minutes, the reaction was poured into water and extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated and purified by silica gel column chromatography eluting with 20% to 100% ethyl acetate in hexane to give the desired compound (105, 0.50 g, 28.7). 1H NMR consistent with structure.
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.21 mL
Type
reactant
Reaction Step Two
Quantity
1.08 g
Type
reactant
Reaction Step Two
Quantity
12.4 mL
Type
reactant
Reaction Step Three
Quantity
0.97 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:7]([F:8])=[CH:6][C:5]([OH:9])=[C:4]([Cl:10])[CH:3]=1.C([Li])CCC.Cl[Si](C)(C)CC[Si](Cl)(C)C.C([Li])(C)(C)C.CN(C)[CH:33]=[O:34].Cl>O1CCCC1.O>[Cl:10][C:4]1[C:5]([OH:9])=[CH:6][C:7]([F:8])=[C:2]([CH:3]=1)[CH:33]=[O:34]

Inputs

Step One
Name
Quantity
2.25 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1F)O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
4.21 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
1.08 g
Type
reactant
Smiles
Cl[Si](CC[Si](C)(C)Cl)(C)C
Step Three
Name
Quantity
12.4 mL
Type
reactant
Smiles
C(C)(C)(C)[Li]
Step Four
Name
Quantity
0.97 mL
Type
reactant
Smiles
CN(C=O)C
Step Five
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to −78° C.
WAIT
Type
WAIT
Details
After 30 minutes
Duration
30 min
WAIT
Type
WAIT
Details
After 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was warmed to room temperature for 10 minutes
Duration
10 min
WAIT
Type
WAIT
Details
After 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with 20% to 100% ethyl acetate in hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C(=CC(=C(C=O)C1)F)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: CALCULATEDPERCENTYIELD 28.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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